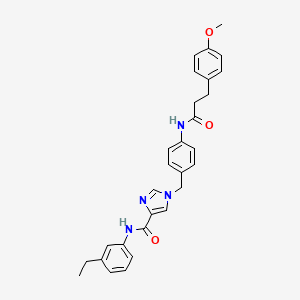

![molecular formula C21H17ClN2O3 B2840785 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-12-5](/img/structure/B2840785.png)

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

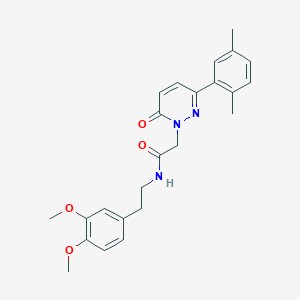

The compound “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación

Chemosensing Applications

One study focused on the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors. A derivative, 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, demonstrated excellent sensitivity towards Hg2+ ions, showcasing a significant color change from white to light pink in EtOH solution, which could be potentially useful for environmental monitoring and safety assessments (Jamasbi et al., 2021).

Antimicrobial Activity

Another study synthesized novel 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, aiming to explore new chemical and biological interests. These compounds could potentially contribute to the development of new antimicrobial agents, addressing the growing need for novel treatments against resistant microbial strains (Wang et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .

Mode of Action

It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, inhibit their targets by binding to them, thereby preventing their normal function .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to affect various biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .

Pharmacokinetics

The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, can influence its ability to diffuse easily into cells .

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Propiedades

IUPAC Name |

3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALFMVOVLBTXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)

![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)

![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)

![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)